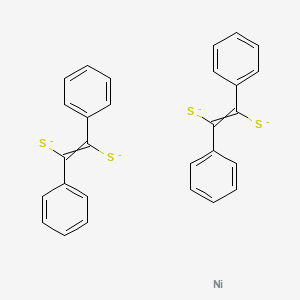

1,2-Diphenylethene-1,2-dithiolate;nickel

Description

1,2-Diphenylethene-1,2-dithiolate;nickel (Ni(pedt)₂, where pedt = 1,2-diphenylethylene-1,2-dithiolate) is a neutral nickel(II) bis(dithiolene) complex. It is synthesized via the reaction of benzoin with P₂S₅ in dry dioxane, forming a square-planar geometry with two bidentate dithiolene ligands . The dithiolene ligands are redox-active and non-innocent, participating in electron-transfer processes that delocalize charge across the ligand-metal system. The neutral complex is formally described as Ni²⁺ coordinated to two radical monoanionic dithiolene ligands, which can undergo two successive one-electron reductions to form a dianionic state .

Properties

Molecular Formula |

C28H20NiS4-4 |

|---|---|

Molecular Weight |

543.4 g/mol |

IUPAC Name |

1,2-diphenylethene-1,2-dithiolate;nickel |

InChI |

InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4 |

InChI Key |

LJISAPFYPQSNRX-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |

Origin of Product |

United States |

Preparation Methods

Preparation from Alkali Metal Salts of 1,2-Alkenedithiolates

The most common and direct method to prepare nickel bis(dithiolene) complexes involves the reaction of alkali metal salts of 1,2-alkenedithiolates with nickel(II) halides. The 1,2-diphenylethene-1,2-dithiolate ligand is typically generated as its sodium salt, which then coordinates to the nickel center.

$$

\text{NiCl}2 + 2 \text{Na}2[\text{S}2\text{C}2(\text{Ph})2] \rightarrow \text{Ni}[\text{S}2\text{C}2(\text{Ph})2]_2 + 4 \text{NaCl}

$$

- The alkali metal salt of the ligand, sodium 1,2-diphenylethene-1,2-dithiolate, is prepared by deprotonation of the corresponding dithiol or generated in situ via organic synthesis routes.

- The reaction is performed in an inert atmosphere to prevent oxidation of the sensitive dithiolate ligand.

- The initially formed complex is often in a reduced, electron-rich form that can undergo spontaneous air oxidation to yield the neutral nickel bis(dithiolene) complex.

This method is widely used due to its simplicity and the availability of starting materials. Air oxidation stabilizes the complex by forming the neutral species with characteristic electronic properties.

Synthesis via the Benzoin/Phosphorus Pentasulfide (P4S10) Method

An alternative and historically significant synthetic route involves the transformation of benzoin derivatives into dithiolene ligands using phosphorus pentasulfide (P4S10), followed by complexation with nickel salts.

Conversion of Benzoin to Thiophosphoric Ester:

Benzoin reacts with P4S10 under reflux in dioxane, converting the α-hydroxyketone to a thiophosphoric ester intermediate.

-

The intermediate is hydrolyzed and treated with nickel(II) chloride in a dioxane-water mixture, yielding the nickel bis(dithiolene) complex.

Reduction and Anion Formation:

The neutral complex can be reduced using sodium borohydride to form the monoanionic or dianionic species, which can be precipitated with tetra-n-butylammonium bromide to improve solubility and crystallinity.

- This method allows the introduction of aryl substituents on the dithiolene ligand, such as phenyl groups, enabling fine tuning of electronic properties.

- It is particularly useful for preparing complexes with substituted phenyl rings, including methoxy-substituted derivatives.

A study reported the preparation of nickel diphenyl-1,2-dithiolene complexes with varying methoxy substitution on the phenyl rings using this method. The complexes were characterized by X-ray crystallography and tested for electrocatalytic proton reduction, demonstrating the method's effectiveness in producing catalytically active complexes.

Preparation from 1,2-Dithietes and Metal Carbonyl Complexes

1,2-Dithietes, although rare, can serve as electrophilic reagents that react with low-valent nickel complexes such as nickel tetracarbonyl (Ni(CO)4) to form nickel bis(dithiolene) complexes.

$$

\text{Ni(CO)}4 + 2 \text{(CF}3)2\text{C}2\text{S}2 \rightarrow \text{Ni}[(\text{CF}3)2\text{C}2\text{S}2]2 + 4 \text{CO}

$$

Reaction of Nickel Sulfides with Diphenylacetylene

An older but notable synthetic approach involves the reaction of nickel sulfides with diphenylacetylene to form the nickel bis(1,2-diphenylethene-1,2-dithiolate) complex.

Alternative Synthetic Routes and Ligand Transfer Methods

Recent advances include the use of ligand transfer from organotin dithiolene complexes to nickel precursors or direct reaction of 1,2-dithiolene ligands with nickel complexes bearing labile ligands.

- For example, reactions involving 1,2-diphenyl-1,2-dithiolate ligands and nickel complexes with 1,2-dimethoxyethane (dme) or acetonitrile ligands have been reported.

- These methods allow the preparation of open-ended metallodithiolene complexes with tailored ligand environments.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkali Metal Salt Reaction | Na2[S2C2(Ph)2], NiCl2 | Inert atmosphere, room temp to reflux | Simple, direct, widely used | Requires handling air-sensitive intermediates |

| Benzoin/P4S10 Method | Benzoin, P4S10, NiCl2 | Reflux in dioxane, hydrolysis | Allows aryl substitution, scalable | Multi-step, uses hazardous P4S10 |

| Dithiete Reaction | Ni(CO)4, (CF3)2C2S2 | Room temp to reflux | Useful for electron-deficient ligands | Less common for diphenyl derivatives |

| Nickel Sulfide with Diphenylacetylene | NiS, Diphenylacetylene | Heating, controlled atmosphere | Direct sulfur incorporation | Older method, less controlled |

| Ligand Transfer from Organotin | Organotin dithiolene complex, Ni precursor | Inert atmosphere, mild conditions | Allows complex ligand architectures | Requires organotin intermediates |

In-Depth Research Findings and Notes

- The electronic properties of the nickel bis(1,2-diphenylethene-1,2-dithiolate) complex are highly influenced by the phenyl substituents on the dithiolene ligand, which can be fine-tuned by substituents such as methoxy groups to adjust redox potentials and catalytic behavior.

- The benzoin/P4S10 method remains a preferred synthetic route in research due to the availability of starting materials and the ability to introduce various aryl substitutions, despite newer methods offering improved efficiency.

- Reduction of the neutral complex to its anionic form using sodium borohydride allows isolation of soluble salts with tetra-n-butylammonium counterions, facilitating characterization and application in catalysis.

- The spontaneous air oxidation of initially formed electron-rich complexes to neutral species is a critical step that stabilizes the final product and is often exploited in synthetic protocols.

- Recent ligand transfer methods and direct reactions with nickel complexes bearing labile ligands provide routes to more complex metallodithiolene architectures, expanding the scope of nickel dithiolene chemistry.

Chemical Reactions Analysis

1,2-Diphenylethene-1,2-dithiolate;nickel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.

Reduction: Reduction reactions can alter the oxidation state of the nickel center, affecting the compound’s reactivity.

Substitution: Ligand substitution reactions can occur, where the 1,2-diphenylethene-1,2-dithiolate ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .

Scientific Research Applications

Electrocatalysis

One of the prominent applications of 1,2-diphenylethene-1,2-dithiolate; nickel is in electrocatalysis , particularly in the hydrogen evolution reaction (HER). Research has shown that these nickel dithiolene complexes can effectively catalyze the reduction of protons to hydrogen gas in various solvents. For instance, studies demonstrated that specific nickel dithiolene complexes exhibit high faradaic yields (up to 83%) when used as catalysts in dimethylformamide (DMF) with trifluoroacetic acid as the proton source. The electronic properties of the ligands significantly influence their catalytic efficiency, allowing for fine-tuning through substituents on the phenyl rings .

Materials Science

In materials science, nickel dithiolene complexes are explored for their potential applications in nonlinear optics and conductivity . The delocalized electronic structure of these compounds enables them to exhibit interesting optical properties that can be harnessed for developing advanced materials such as dyes for laser applications and organic semiconductors. Their ability to undergo reversible redox reactions also makes them candidates for use in molecular electronics and photonic devices .

Biochemical Applications

Nickel dithiolene complexes have been investigated for their role in biochemical systems, particularly as models for understanding enzyme mechanisms that involve metal centers. The structural similarities between these complexes and certain metalloenzymes suggest that they could be used to study enzyme-like reactivity and mechanisms. Additionally, their interactions with biological molecules may lead to novel therapeutic applications .

Case Study 1: Proton Reduction Catalysis

A systematic study was conducted on a series of nickel dithiolene complexes with varying substituents on the ligands. The results indicated that the presence of electron-donating groups such as methoxy significantly altered the reduction potentials and catalytic activity. Detailed density functional theory (DFT) calculations were employed to elucidate the reaction mechanisms involved in proton reduction, revealing that protonation at sulfur is more favorable than at the metal center .

Case Study 2: Synthesis and Characterization

The synthesis of 1,2-diphenylethene-1,2-dithiolate; nickel typically involves methods such as the benzoin/P4S10 reaction pathway. This method has been favored due to its simplicity and effectiveness in producing high-purity complexes suitable for further characterization through techniques like X-ray crystallography and electrochemical analysis .

Mechanism of Action

The mechanism of action of 1,2-Diphenylethene-1,2-dithiolate;nickel involves its ability to conduct electricity through covalent and electrostatic bonds in the solid state. The compound’s square planar geometry and the presence of sulfur atoms in the ligand backbone facilitate electron conduction. Molecular orbital calculations have shown that the long intermolecular distance and π-π stacking interactions play a crucial role in its semiconductive properties .

Comparison with Similar Compounds

Ligand Substituent Effects on Redox and Catalytic Properties

Benzene-1,2-dithiolate (bdt²⁻) and Toluene-3,4-dithiolate (tdt²⁻):

- Hydrogen Evolution Reaction (HER): Complexes [Ni(bdt)₂]⁻ and [Ni(tdt)₂]⁻ exhibit high turnover numbers (TONs) of 113 and 158, respectively, in HER using trifluoroacetic acid as a proton source. The electron-donating methyl group in tdt²⁻ enhances catalytic activity compared to bdt²⁻, likely by lowering overpotentials (467 mV for bdt²⁻) .

Maleonitriledithiolate (mnt²⁻):

- The electron-withdrawing cyano groups in mnt²⁻ stabilize the ligand’s reduced states but result in poor HER performance (TON = 6), highlighting the trade-off between electronic stabilization and catalytic activity .

2-(p-Chlorophenyl)-1,2-dithiolate (ClPhdt²⁻):

Structural and Electronic Comparisons

1,2-Dicyanoethylene-1,2-dithiolate (mnt²⁻) vs. 1,2-Diphenylethene-1,2-dithiolate:

- Ni(mnt)₂ complexes exhibit square-planar geometries similar to Ni(pedt)₂ but with distinct electronic properties due to mnt²⁻’s strong electron-withdrawing character. This difference is reflected in their electrochemical profiles, where Ni(pedt)₂ shows more ligand-centered redox activity .

1,2-Dimethylethene-1,2-dithiolate (mdt²⁻):

- In tungsten analogs, mdt²⁻ ligands exhibit redox ambiguity, with X-ray absorption spectroscopy (XAS) confirming metal-ligand charge delocalization. Similar behavior is expected in nickel analogs, where phenyl substituents in Ni(pedt)₂ further enhance delocalization compared to alkyl-substituted ligands .

Thermal and Stability Properties

- Thermal Stability: DSC-TGA studies on related complexes, such as [Ni(dppe)(tazdt)] (tazdt²⁻ = triazole-dithiolate), reveal decomposition via N₂ and CS elimination. Ni(pedt)₂’s aromatic phenyl groups likely improve thermal stability compared to alkyl or cyano-substituted ligands .

- Solid-State Conductivity: Ni(pedt)₂’s extended π-conjugation from phenyl groups may enhance solid-state conductivity relative to [Ni(mnt)₂]⁻, which lacks aromatic substituents .

Comparison with Non-Nickel Dithiolate Complexes

Gold Bis(dithiolene) Complexes:

- [Au(S₂C₂Ph₂)₂]⁰ shares the same ligand as Ni(pedt)₂ but exhibits distinct nonlinear optical properties due to gold’s relativistic effects. This underscores the metal center’s role in dictating application-specific behavior .

Molybdenum Oxo-Dithiolate Complexes:

- MoVI complexes with electron-withdrawing dithiolates (e.g., 1,2-dicarbomethoxyethylene-1,2-dithiolate) stabilize six-coordinate geometries, unlike Ni(pedt)₂, which adopts a four-coordinate structure. The redox activity in Mo complexes is metal-centered, contrasting with the ligand-driven processes in nickel dithiolenes .

Data Tables

Table 1: Redox and Catalytic Properties of Selected Nickel Bis(dithiolate) Complexes

Table 2: Structural and Thermal Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing bis(1,2-diphenylethylene-1,2-dithiolate)nickel(II) with high crystallinity?

- Methodological Answer : The complex is synthesized via refluxing benzoin (4.24 g, 20 mmol) with P₂S₅ (8 g, 36 mmol) in dry dioxane (50 mL) for 8 hours to form the thiophosphoric ester intermediate, followed by nickel coordination . Modifications from the original protocol include strict anhydrous conditions and controlled cooling rates to enhance crystallinity. Purification involves recrystallization from dichloromethane/hexane mixtures.

| Parameter | Value/Detail |

|---|---|

| Reactants (molar ratio) | Benzoin : P₂S₅ = 1 : 1.8 |

| Solvent | Dry dioxane |

| Reaction Time | 8 hours under reflux |

| Purification | Recrystallization (CH₂Cl₂/hexane) |

Q. How is the square-planar geometry of bis(1,2-diphenylethylene-1,2-dithiolate)nickel(II) confirmed experimentally?

- Methodological Answer : X-ray crystallography is the primary method for structural confirmation. The nickel center exhibits a square-planar geometry with Ni–S bond distances of ~2.15–2.20 Å, consistent with low-spin d⁸ Ni(II) complexes. Additional characterization includes UV-Vis spectroscopy (strong absorption in the near-IR region due to ligand-to-metal charge transfer) and magnetic susceptibility measurements confirming diamagnetism .

Q. What techniques are used to measure solid-state electrical conductivity in this complex?

- Methodological Answer : Conductivity is measured using a four-probe method on pressed pellets of the crystalline material. Room-temperature conductivity values range from 10⁻⁴ to 10⁻³ S/cm, increasing with temperature (semiconductor behavior). Activation energy is derived from Arrhenius plots of conductivity vs. 1/T .

Advanced Research Questions

Q. What mechanistic model explains the solid-state electrical conductivity of bis(1,2-diphenylethylene-1,2-dithiolate)nickel(II)?

- Methodological Answer : Conductivity arises from intermolecular π-π stacking of phenyl rings and S···S interactions, enabling charge transport via delocalized ligand-based orbitals rather than direct metal-metal overlap. Bandgap calculations (HOMO-LUMO gap ~1.2 eV) support semiconductor behavior. Temperature-dependent conductivity studies suggest hopping mechanisms dominate at higher temperatures .

Q. How do ligand substituents influence the electronic structure and catalytic activity of nickel dithiolene complexes?

- Methodological Answer : Electron-withdrawing substituents (e.g., –COOMe) lower the energy of ligand-based orbitals, reducing the HOMO-LUMO gap and enhancing redox activity. Comparative studies with analogues like [Ni(bdt)₂]⁻ (bdt = benzene-1,2-dithiolate) show higher catalytic turnover numbers (TONs) due to improved proton-coupled electron transfer (PCET) kinetics. Resonance Raman and cyclic voltammetry are used to correlate substituent effects with catalytic performance .

Q. What methodological approaches are used to investigate electrocatalytic hydrogen evolution (HER) activity?

- Methodological Answer :

-

Electrochemical Setup : Linear sweep voltammetry (LSV) in acetonitrile with trifluoroacetic acid (TFA) as the proton source.

-

Key Metrics : Overpotential (η), TON (up to 158 for [Ni(tdt)₂]⁻), and Faradaic efficiency (up to 88%).

-

Computational Support : DFT calculations identify protonation at sulfur sites and key intermediates (e.g., distorted Ni–H species). Solvent effects are modeled using continuum solvation methods .

Complex TON Overpotential (mV) Faradaic Efficiency [Ni(bdt)₂]⁻ 113 480 82% [Ni(tdt)₂]⁻ 158 467 88% [Ni(mnt)₂]⁻ 6 520 45%

Q. How can computational methods (e.g., DFT) elucidate the electronic structure of nickel dithiolene complexes?

- Methodological Answer : Hybrid DFT calculations optimize geometries and compute frontier molecular orbitals. Time-dependent (TD) DFT simulates UV-Vis spectra, identifying MLCT (metal-to-ligand charge transfer) and LMCT (ligand-to-metal) transitions. For HER studies, reaction pathways are mapped using free-energy diagrams, and solvent effects are incorporated via polarizable continuum models (PCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.